
7-Methyl-8-ethylflavine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-8-ethylflavine, also known as this compound, is a useful research compound. Its molecular formula is C18H22N4O6 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 7-Methyl-8-ethylflavine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves regioselective alkylation of flavine precursors under controlled conditions (e.g., anhydrous environment, catalyst optimization). Purity validation requires a combination of high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation . For reproducibility, document reaction parameters (temperature, solvent ratios, catalyst loading) and include raw spectral data in supplementary materials .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- ¹H/¹³C NMR : To confirm methyl/ethyl group positions and aromatic proton environments.
- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS in positive ion mode).
- UV-Vis Spectroscopy : To assess electronic transitions relevant to photostability studies.
Cross-reference data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. What in vitro models are appropriate for initial pharmacological screening of this compound?
- Methodological Answer : Use cell-based assays (e.g., HEK293 or HepG2 lines) to evaluate cytotoxicity (via MTT assay) and target engagement (e.g., fluorescence-based binding assays). Include positive/negative controls (e.g., known inhibitors) and validate results across triplicate experiments with statistical analysis (p < 0.05, ANOVA) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be systematically addressed?
- Methodological Answer : Conduct a meta-analysis of published datasets, focusing on variables such as:
- Experimental conditions : Solvent polarity, pH, and temperature variations.
- Assay specificity : Off-target effects in enzymatic vs. cell-based assays.
Use sensitivity analyses to identify outliers and apply multivariate regression to isolate confounding factors .
Q. What strategies optimize the stability of this compound in long-term pharmacological studies?
- Methodological Answer :
- Storage conditions : Test degradation kinetics under varying temperatures (-80°C to 25°C) and humidity levels (5–95% RH) using accelerated stability protocols.
- Formulation : Encapsulation in liposomes or cyclodextrins to enhance aqueous solubility.
Monitor degradation products via LC-MS and quantify half-life using Arrhenius modeling .
Q. How can computational modeling predict this compound’s interaction with novel biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB).
- Molecular Dynamics (MD) Simulations : Assess binding free energy (MM-PBSA/GBSA) and conformational stability over 100-ns trajectories.
Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .
Q. What ethical and methodological considerations apply when designing animal studies involving this compound?
- Methodological Answer :
- Ethical compliance : Adhere to ARRIVE guidelines for humane endpoints, sample size justification, and randomization.
- Dose optimization : Perform pilot PK/PD studies to establish NOAEL (no observed adverse effect level).
Include detailed protocols for anesthesia, euthanasia, and tissue collection in supplementary materials .
Q. Data Analysis & Reproducibility
Q. How should researchers statistically analyze dose-response relationships for this compound?
- Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation) for IC₅₀/EC₅₀ determination. Report 95% confidence intervals and use bootstrapping to assess robustness. For non-normal distributions, use non-parametric tests (e.g., Kruskal-Wallis) .
Q. What steps ensure reproducibility in synthesizing and testing this compound derivatives?
- Methodological Answer :
- Open data : Share synthetic protocols on platforms like ChemRxiv or Zenodo, including raw NMR/MS files.
- Collaborative validation : Partner with independent labs to replicate key findings.
Document batch-to-batch variability using control charts (e.g., ±3σ limits) .
Q. Contradictory Evidence & Peer Review
Q. How should researchers respond to peer critiques about mechanistic hypotheses for this compound?
- Methodological Answer : Address critiques by:
- Additional experiments : Knockdown/overexpression studies to confirm target relevance.
- Data transparency : Provide full western blot images or chromatograms in supplementary files.
Cite conflicting studies objectively and propose follow-up collaborations .
特性
CAS番号 |
5720-14-9 |
---|---|
分子式 |
C18H22N4O6 |
分子量 |
390.4 g/mol |
IUPAC名 |
8-ethyl-7-methyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C18H22N4O6/c1-3-9-5-11-10(4-8(9)2)19-14-16(20-18(28)21-17(14)27)22(11)6-12(24)15(26)13(25)7-23/h4-5,12-13,15,23-26H,3,6-7H2,1-2H3,(H,21,27,28) |
InChIキー |
LACNUOWYRQHGNL-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1C)N=C3C(=O)NC(=O)N=C3N2CC(C(C(CO)O)O)O |
正規SMILES |
CCC1=CC2=C(C=C1C)N=C3C(=O)NC(=O)N=C3N2CC(C(C(CO)O)O)O |
Key on ui other cas no. |
5720-14-9 |
同義語 |
7-methyl-8-ethyl-10-(1'-D-ribityl)isoalloxazine 7-methyl-8-ethylflavin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。